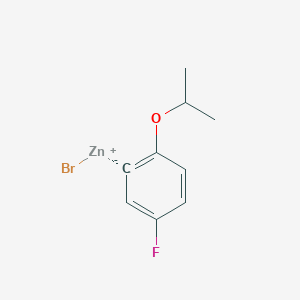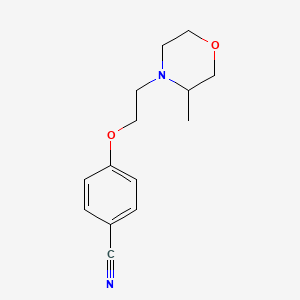
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate is a chemical compound known for its sterically hindered, non-nucleophilic base properties. It is used in various organic synthesis reactions, particularly in distinguishing between Brønsted (protonic) and Lewis acids .
Métodos De Preparación
The synthesis of 2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate typically involves the reaction of 2,6-di-tert-butyl-4-methylpyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under mild conditions to ensure high yields and purity . Industrial production methods often involve the use of large-scale reactors and controlled environments to maintain the quality and consistency of the product .
Análisis De Reacciones Químicas
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It is used in the synthesis of enol triflates from ketones using trifluoromethanesulfonic anhydride.
Cyclization Reactions: It acts as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives.
Diastereoselective Synthesis: It is involved in the diastereoselective synthesis of β-thiomannopyranosides.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride and PtCl4. The major products formed from these reactions are enol triflates, cyclized azide derivatives, and β-thiomannopyranosides .
Aplicaciones Científicas De Investigación
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate involves its function as a sterically hindered, non-nucleophilic base. It inhibits desilylation and hydration of products during GaCl3-catalyzed ortho-ethynylation of phenol . This inhibition is crucial for maintaining the integrity of the reaction products and achieving high yields.
Comparación Con Compuestos Similares
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate can be compared with other similar compounds such as:
2,6-Di-tert-butylpyridine: Another sterically hindered base used in organic synthesis.
2,4,6-Tri-tert-butylpyridine: Known for its use in distinguishing between Brønsted and Lewis acids.
2,6-Lutidine: A less hindered base compared to 2,6-di-tert-butyl-4-methylpyridine.
The uniqueness of this compound lies in its ability to provide high yields under mild conditions and its effectiveness in inhibiting undesired side reactions .
Propiedades
Fórmula molecular |
C15H24F3NO3S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-methylpyridine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C14H23N.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7) |
Clave InChI |
RDDZLWVDJUSZAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


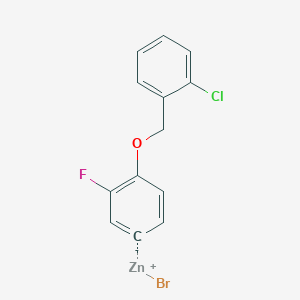
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

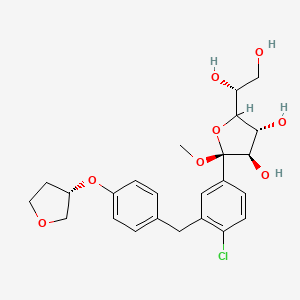
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

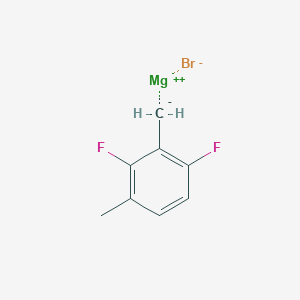
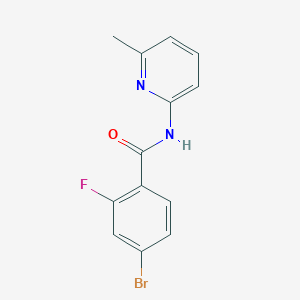
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

